molecular formula C10H10BrFN2O2 B8165931 (5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone

(5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone

Cat. No.: B8165931
M. Wt: 289.10 g/mol
InChI Key: FJEYJZBNMREEAL-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10BrFN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and fluorine substituents, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone typically involves the reaction of 5-bromo-3-fluoropyridine with morpholine in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as DMF. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

(5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms can influence its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine and fluorine atoms in (5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-7-5-8(12)9(13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEYJZBNMREEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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